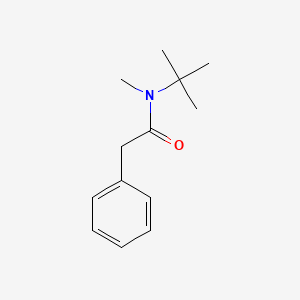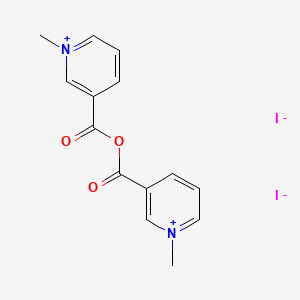
3,3'-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of two 1-methylpyridinium units linked by an oxydicarbonyl group and counterbalanced by two iodide ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide typically involves the reaction of 1-methylpyridinium with oxalyl chloride, followed by the addition of iodide ions. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The iodide ions can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like chloride, bromide, and acetate can replace the iodide ions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions result in the formation of new quaternary ammonium salts with different anions.
科学研究应用
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the development of advanced materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 1-Methylpyridinium chloride
- 1-Methylpyridinium bromide
- 3-Hydroxy-1-methylpyridin-1-ium bromide
Uniqueness
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide is unique due to its bis-quaternary structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts
属性
CAS 编号 |
112520-97-5 |
|---|---|
分子式 |
C14H14I2N2O3 |
分子量 |
512.08 g/mol |
IUPAC 名称 |
(1-methylpyridin-1-ium-3-carbonyl) 1-methylpyridin-1-ium-3-carboxylate;diiodide |
InChI |
InChI=1S/C14H14N2O3.2HI/c1-15-7-3-5-11(9-15)13(17)19-14(18)12-6-4-8-16(2)10-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
XRDVTTLLYJZZMA-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1=CC=CC(=C1)C(=O)OC(=O)C2=C[N+](=CC=C2)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)

![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

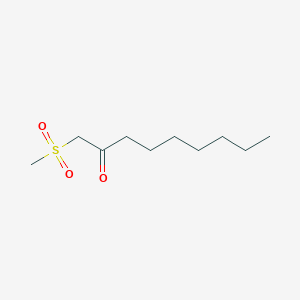
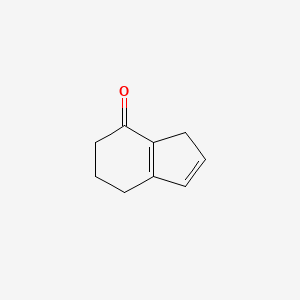
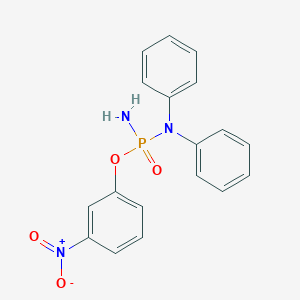
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
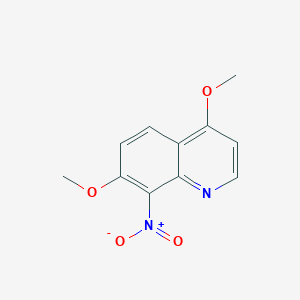


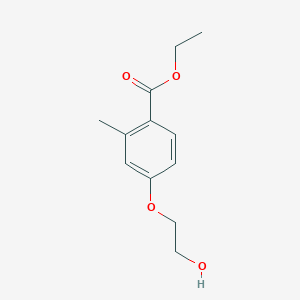
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
